N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide
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Overview
Description
N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C15H10F6N2O2 It is known for its unique structural features, which include both trifluoromethoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-(trifluoromethoxy)benzohydrazide with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Its derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethoxy)phenylacetylene
- 4-(trifluoromethoxy)aniline
- 4-(trifluoromethoxy)phenol
- Phenyl trifluoroacetate
Uniqueness
N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties. These features make it more versatile in various chemical reactions and applications compared to similar compounds that may only contain one of these functional groups .
Properties
IUPAC Name |
N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O2/c16-14(17,18)12-4-2-1-3-11(12)13(24)23-22-9-5-7-10(8-6-9)25-15(19,20)21/h1-8,22H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSGNDLVGCTZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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